3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC16336916
Molecular Formula: C13H10ClN5OS
Molecular Weight: 319.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN5OS |
|---|---|
| Molecular Weight | 319.77 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,17,20) |
| Standard InChI Key | UELKLDLKLUTMIA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound’s structure integrates three key components:
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A 1-methylpyrazole-5-carboxamide backbone, which provides a planar aromatic system with hydrogen-bonding capabilities via the carboxamide group.
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A 1,3,4-thiadiazol-2-yl substituent, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety enhances electron-deficient character, facilitating interactions with biological targets.
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A 2-chlorophenyl group at the pyrazole’s 3-position, introducing steric bulk and electron-withdrawing effects that modulate solubility and target affinity.
The molecular formula for the base structure is C₁₃H₁₀ClN₅OS, with a theoretical molecular weight of 319.77 g/mol. Notably, derivatives such as the 5-methyl-1,3,4-thiadiazole variant (C₁₄H₁₂ClN₅OS, 333.8 g/mol) have been documented, underscoring the impact of minor substituents on physicochemical properties.
Spectroscopic and Computational Insights
While experimental spectral data for this specific compound are unavailable, density functional theory (DFT) simulations of analogous structures predict:
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IR spectra: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 3,150–3,300 cm⁻¹ (N-H stretch).
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NMR shifts:
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically proceeds via sequential heterocycle formation and coupling reactions:
Route 1: Carboxamide Coupling
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Pyrazole synthesis: Condensation of ethyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate.
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Thiadiazole formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.
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Amide bond formation: Coupling via EDCI/HOBt-mediated reaction between pyrazole carboxylic acid and 2-amino-1,3,4-thiadiazole.
Route 2: One-Pot Cyclocondensation
A modified Hantzsch thiadiazole synthesis using:
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Pyrazole-carbonyl chloride
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Thiosemicarbazide
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Phosphorus oxychloride as cyclizing agent
Yields for analogous compounds range from 45–68%, with purity >95% achievable via silica gel chromatography.
Optimization Challenges
Critical factors influencing synthesis efficiency:
| Parameter | Impact on Yield |
|---|---|
| Reaction temperature | >80°C promotes decomposition |
| Solvent polarity | DMF > DMSO > THF |
| Coupling reagent | EDCI > DCC > HATU |
Microwave-assisted synthesis has reduced reaction times by 40% in pilot studies of related molecules .
Biological Activity and Mechanism
| Compound | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 5-(2-ClPh)-thiadiazole | 0.28 | MCF-7 | Tubulin inhibition |
| N-Methyl-pyrazole | 5.41 | SKNMC | ERK1/2 suppression |
| CF₃-thiadiazole | 22.19 | PC3 | Tyrosine kinase inhibition |
Molecular docking studies suggest the chlorophenyl group occupies hydrophobic pockets in kinase domains, while the thiadiazole nitrogen atoms coordinate catalytic metal ions .
Enzymatic Interactions
In silico analysis predicts strong binding affinity (ΔG < -9.2 kcal/mol) toward:
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COX-2 (cyclooxygenase-2)
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EGFR (epidermal growth factor receptor)
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HDAC6 (histone deacetylase 6)
The carboxamide linker is critical for hydrogen bonding with Ser530 (COX-2) and Asp831 (EGFR) .
Pharmacokinetic Profiling
ADMET Predictions
Computational models using SwissADME indicate:
| Parameter | Prediction |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| HIA | 92% (high absorption) |
| CYP2D6 inhibition | Probable (Score: 0.87) |
| Ames mutagenicity | Negative |
Metabolic Pathways
Primary metabolic transformations predicted via BioTransformer:
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Phase I: Hydroxylation at thiadiazole C5 → Sulfoxide formation.
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Phase II: Glucuronidation of pyrazole-N-methyl group.
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules:
The absence of the 5-methyl group on the thiadiazole ring may enhance metabolic stability while slightly reducing membrane permeability compared to its methylated counterpart .
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